L-Type Calcium Channel Binding Affinity: 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine vs. Nifedipine
In a radioligand binding assay using [3H](+)-PN200-110, 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine exhibited a Ki of 87 nM for the L-type calcium channel DHP binding site in rat ventricular myocytes [1]. In a separate study employing the identical assay system, the reference 1,4-DHP nifedipine showed a substantially lower affinity with a Ki of 3,320 nM [2].
| Evidence Dimension | Binding affinity (Ki) to L-type calcium channel DHP site |
|---|---|
| Target Compound Data | Ki = 87 nM |
| Comparator Or Baseline | Nifedipine: Ki = 3,320 nM |
| Quantified Difference | 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine is ~38-fold more potent in this binding assay. |
| Conditions | Inhibition of [3H](+)-PN200-110 binding to L-type calcium channel 1,4-DHP binding site of rat ventricular myocytes |
Why This Matters
For researchers requiring a calcium channel ligand with higher target affinity than the prototypical DHP nifedipine for mechanistic studies, this compound offers a significant quantitative advantage in a well-defined assay system.
- [1] BindingDB. (n.d.). 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine (BDBM50231575). Retrieved from https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50231575 View Source
- [2] BindingDB. (n.d.). Affinity Data by PubMed id=8246246. Retrieved from https://bdb2.ucsd.edu/rwd/bind/PrimarySearch_ki.jsp?entryid=50036185 View Source
